![molecular formula C20H15ClF2N6O2 B3402875 1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea CAS No. 1060357-51-8](/img/structure/B3402875.png)
1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a useful research compound. Its molecular formula is C20H15ClF2N6O2 and its molecular weight is 444.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chloro and fluoro substituent on the phenyl ring.
- A triazolo-pyridazine moiety linked via an ether bond.
- A urea functional group that enhances its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to:
- Induce apoptosis in colon cancer cells by activating the intrinsic apoptotic pathway, evidenced by increased caspase-9 activity and subsequent activation of effector caspases (caspase-3 and caspase-7) .
- Cause cell cycle arrest at the G2 phase, which is critical in halting cancer cell proliferation .
Neuroprotective Effects
Additionally, the compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), which is implicated in various neurological processes. This modulation may provide neuroprotective effects relevant for conditions such as Parkinson's disease .
The biological activity of this compound can be attributed to several key mechanisms:
- Receptor Interaction : The chloro and fluoro substituents enhance binding affinity to specific receptors, particularly mGlu4, influencing neurotransmission and neuroprotection .
- Apoptotic Pathway Activation : The compound triggers apoptotic signaling pathways in cancer cells, leading to programmed cell death .
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals unique aspects of this molecule's activity:
Compound Name | Activity | Unique Features |
---|---|---|
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide | Antibacterial | Contains sulfonamide group |
N-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide | Anticancer | Oxalamide linkage enhances apoptosis induction |
3-Alkyl/aryl-thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives | Neuroprotective | Exhibits antioxidant properties |
Study 1: Anticancer Efficacy
In a controlled study involving colon cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with concentrations as low as 10 µM .
Study 2: Neuroprotective Potential
Another study evaluated the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Mice treated with the compound showed reduced motor deficits compared to controls, supporting its potential use in neurodegenerative conditions .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N6O2/c21-15-11-14(4-5-16(15)23)25-20(30)24-8-9-31-18-7-6-17-26-27-19(29(17)28-18)12-2-1-3-13(22)10-12/h1-7,10-11H,8-9H2,(H2,24,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPFJECBUXRXJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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